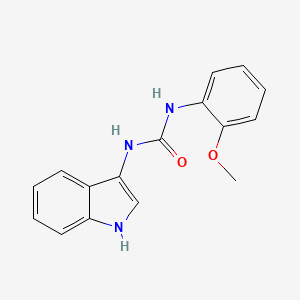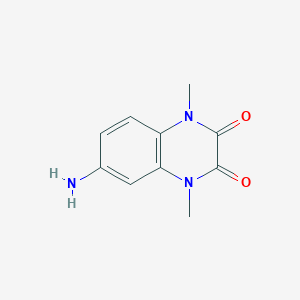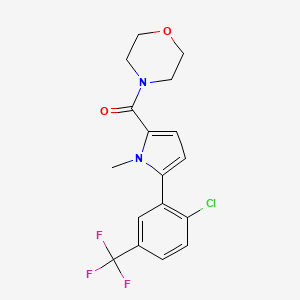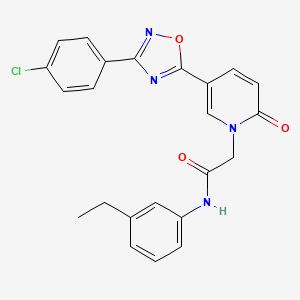![molecular formula C18H27N3O5S2 B2484503 Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate CAS No. 2380179-02-0](/img/structure/B2484503.png)
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate, also known as MNTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNTC is a sulfonamide-based inhibitor that has been extensively studied for its ability to inhibit the enzyme carbonic anhydrase (CA) and its potential use in the treatment of diseases such as glaucoma, epilepsy, and cancer. In
科学的研究の応用
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH and CO2 levels in the body. Inhibition of this enzyme has been shown to have therapeutic effects in the treatment of diseases such as glaucoma, epilepsy, and cancer. Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has been shown to be a potent inhibitor of carbonic anhydrase, making it a promising candidate for the development of new drugs.
作用機序
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate works by binding to the active site of carbonic anhydrase and inhibiting its activity. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of CO2. This mechanism of action has been shown to be effective in reducing intraocular pressure in glaucoma patients, preventing seizures in epilepsy patients, and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate have been extensively studied. Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has been shown to be a potent inhibitor of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of CO2. This has been shown to have therapeutic effects in the treatment of diseases such as glaucoma, epilepsy, and cancer. Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it suitable for studying the role of this enzyme in various physiological processes. Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate is also stable and easy to synthesize, making it a convenient compound for lab experiments. However, Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has some limitations for lab experiments. It is a sulfonamide-based inhibitor, which may limit its use in certain experiments. Additionally, Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate may have off-target effects that need to be considered when interpreting experimental results.
将来の方向性
There are several future directions for the research on Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate. One area of research is the development of new drugs based on Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate. The potent inhibition of carbonic anhydrase by Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate makes it a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of research is the study of the off-target effects of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate. Understanding the off-target effects of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate will be crucial for the development of new drugs based on this compound. Finally, the study of the biochemical and physiological effects of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate in different disease models will be important for the development of new therapies.
合成法
The synthesis of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate involves a multi-step process that starts with the reaction of 4-nitrophenyl isothiocyanate with morpholine to form 4-nitrophenyl morpholine-4-carbodithioate. This intermediate is then reacted with 4-mercaptobenzene sulfonamide to form 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl isothiocyanate. Finally, this compound is reacted with methyl carbamate to form Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate. The synthesis of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has been optimized to achieve high yields and purity, making it suitable for various applications.
特性
IUPAC Name |
methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S2/c1-25-17(22)20-15-2-4-16(5-3-15)28(23,24)19-14-18(6-12-27-13-7-18)21-8-10-26-11-9-21/h2-5,19H,6-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXADQCMZKZKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)
![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2484422.png)


![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2484427.png)
![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2484429.png)
![3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2484430.png)
![2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2484431.png)


![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)

![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)